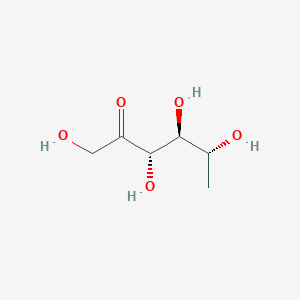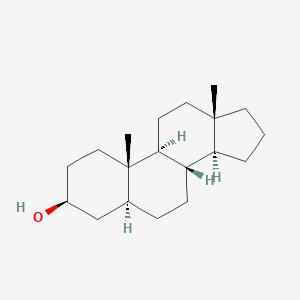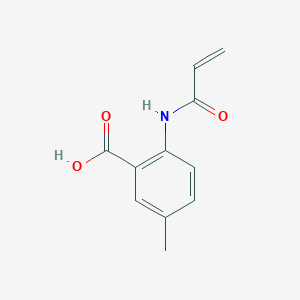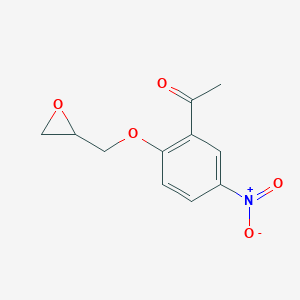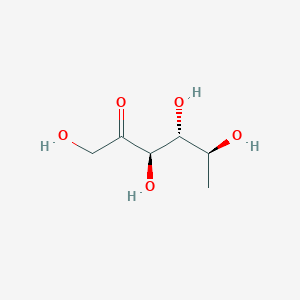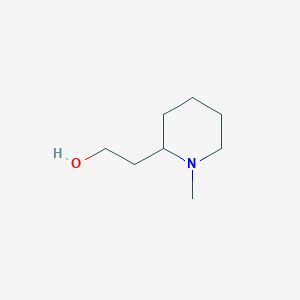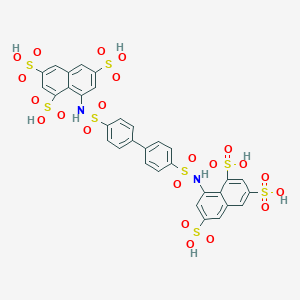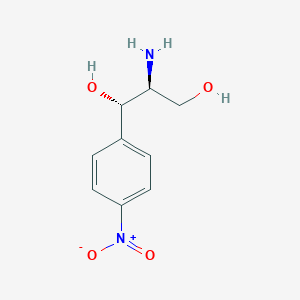
(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
Overview
Description
(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a nitrophenyl group, and two hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Mode of Action
The presence of the nitrophenyl group suggests that it may interact with biological targets through aromatic interactions or potentially through redox reactions involving the nitro group .
Biochemical Pathways
Given the compound’s structure, it may potentially interfere with pathways involving aromatic amino acids or nitro-containing compounds .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied to understand the compound’s bioavailability .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially influence its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogenation catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino alcohols, nitro alcohols, and substituted amino compounds.
Scientific Research Applications
(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
- (1S,2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride
- (1S,2S)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propylisothiocyanate
Uniqueness
The uniqueness of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol lies in its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJXSUPZMNXEN-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]([C@H](CO)N)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862386, DTXSID801234042 | |
| Record name | (+/-)-Threomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3689-55-2, 2964-48-9 | |
| Record name | rel-(1R,2R)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3689-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2964-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2964-48-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Threomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S(R*,R*)]-2-amino-1-(p-nitrophenyl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R*,R*)-(±)-2-amino-1-(p-nitrophenyl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol?
A1: The molecular formula is C9H12N2O5, and its molecular weight is 228.20 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, several studies utilize and report spectroscopic data. For instance, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy were used to confirm the structures of salts formed between (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol and (S,R)-1,1′-Bi-2,2′-naphthylhydrogenphosphate. [] Other studies mention the use of FTIR, DSC, and powder XRD for analysis. []
Q3: Does (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol exhibit catalytic activity?
A3: Yes, it has been successfully employed as a catalyst in organic synthesis. Research shows its effectiveness in catalyzing the one-pot, four-component Hantzsch reaction, leading to the formation of hexahydroquinoline derivatives with excellent yields. []
Q4: What is the significance of the Hantzsch reaction catalyzed by this compound?
A4: The Hantzsch reaction offers a direct and efficient route to synthesize dihydropyridines, which are important heterocyclic compounds with various biological activities. Utilizing (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol as a catalyst provides a cost-effective and environmentally benign approach for this valuable reaction. []
Q5: Are there other catalytic applications of this compound?
A5: While the provided research focuses on the Hantzsch reaction, its potential applications extend to other asymmetric reactions. The compound's chirality and ability to form complexes with other molecules make it a promising candidate for asymmetric catalysis. []
Q6: What are the common starting materials for synthesizing derivatives of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol?
A6: Researchers frequently employ cyanuric chloride and 2,2-dimethoxyethylamine (DMEA) for synthesizing various derivatives. [, ] These reactions often involve chemoselective amination and cyclocondensation steps.
Q7: What is the significance of synthesizing derivatives containing 1,3-dioxane rings?
A7: Introducing 1,3-dioxane rings into the structure leads to interesting stereochemical properties. These derivatives can exhibit restricted rotation around specific bonds, leading to diastereomeric forms. [, , ]
Q8: What types of compounds can be synthesized from (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol?
A8: The research highlights the synthesis of various derivatives, including:
- Chiral diamino-1,3-dioxanes []
- Tripodands []
- N-modified glycines incorporating 1,3-dioxanes []
- Spiro-dendritic chiral melamines with serinol/serinol-aminoacetal peripheral units []
- Ureas [, , ]
- Aziridines []
- 2-Oxazolidinones [, , ]
Q9: Can (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol be used for enantiomeric resolution?
A9: Yes, it acts as a resolving agent for separating enantiomers. Studies demonstrate its effectiveness in resolving racemic mixtures of compounds like [1,1′-binaphthalene]-2,2′-diol and (S,R)-1,1′-Bi-2,2′-naphthylhydrogenphosphate. [, , ]
Q10: How does this compound facilitate enantiomeric resolution?
A10: Its ability to form diastereomeric salts with the target enantiomers is key. These salts exhibit different solubilities, allowing for separation through techniques like fractional crystallization. []
Q11: Can derivatives of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol be used in chiral recognition?
A11: Yes, studies show the potential of its derivatives, specifically chiral mono and diamide derivatives of calix[4]arene, for the enantiomeric recognition of chiral amines. []
Q12: How do these calix[4]arene derivatives discriminate between enantiomers?
A12: These derivatives form inclusion complexes with chiral amines. The stability of these complexes differs depending on the configuration of the guest molecule, allowing for enantiomeric discrimination. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



